molecular formula C7H6F2O2S B2356178 5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid CAS No. 2248313-62-2

5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid

Cat. No.: B2356178
CAS No.: 2248313-62-2
M. Wt: 192.18
InChI Key: HIBKZOZNEUFUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid is a compound that features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group. Thiophene derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group can significantly influence the compound’s chemical properties, making it a subject of interest in synthetic chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto a thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-4-methylthiophene-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Methylthiophene-3-carboxylic acid: Lacks the difluoromethyl group.

    5-(Difluoromethyl)-2-thiophenecarboxylic acid: The carboxylic acid group is positioned differently on the thiophene ring.

Uniqueness

5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-(difluoromethyl)-4-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-3-4(7(10)11)2-12-5(3)6(8)9/h2,6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKZOZNEUFUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.